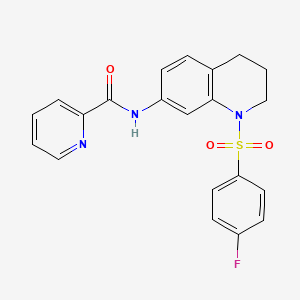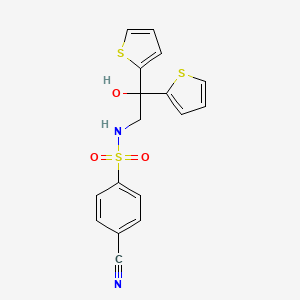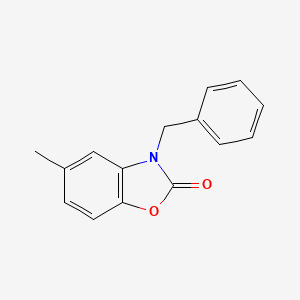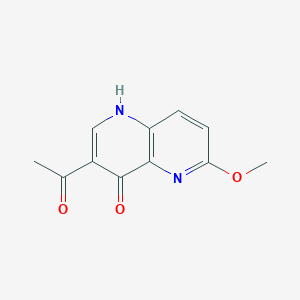
3-Phenylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbutanenitrile is a chemical compound with the molecular formula C10H11N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Phenylbutanenitrile consists of a phenyl group (a benzene ring) attached to a butanenitrile group. The InChI code for this compound is 1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 .Physical And Chemical Properties Analysis
3-Phenylbutanenitrile is a liquid at room temperature . The molecular weight of this compound is 145.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-Phenylbutanenitrile is used in various chemical synthesis processes . Its molecular weight is 145.2 and it has a liquid physical form . It’s often used as a starting material or intermediate in the synthesis of more complex organic compounds .
Michael Addition Reactions
3-Phenylbutanenitrile has been used in Michael addition reactions . Specifically, it reacts with linear conjugated enynones in the presence of sodium methoxide as a base . This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones .
Precursor for Heterocycle Synthesis
The polyfunctional δ-diketones obtained from the Michael addition of 3-Phenylbutanenitrile can be used as precursors for heterocycle synthesis . For example, they can undergo heterocyclization with hydrazine into substituted 5,6-dihydro-4H-1,2-diazepine .
Medicinal Chemistry
3-Phenylbutanenitrile has potential applications in medicinal chemistry. While specific applications are not mentioned, compounds like 3-Phenylbutanenitrile often serve as building blocks in the synthesis of pharmaceuticals.
Materials Science
In addition to its applications in medicinal chemistry, 3-Phenylbutanenitrile also has potential applications in materials science. It could be used in the synthesis of new materials with unique properties.
Retrosynthesis Analysis
3-Phenylbutanenitrile can be used in retrosynthesis analysis. Retrosynthesis is a technique in organic chemistry for planning the synthesis of complex organic molecules by breaking them down into simpler molecules.
Safety and Hazards
3-Phenylbutanenitrile is associated with certain hazards. It can cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Phenylbutanenitrile, a compound with the molecular formula C10H11N , primarily targets benzene rings in organic compounds . Benzene rings are especially stable due to their six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring . This stability allows the benzene ring to be retained during reactions .
Mode of Action
The interaction of 3-Phenylbutanenitrile with its targets involves a two-step mechanism known as electrophilic aromatic substitution .
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to undergo reactions while maintaining the aromaticity of the benzene ring .
Biochemical Pathways
It’s known that the compound can participate inMichael addition reactions with linear conjugated enynones . This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones . These δ-diketones can serve as precursors for heterocycle synthesis .
Result of Action
The molecular and cellular effects of 3-Phenylbutanenitrile’s action largely depend on its interaction with benzene rings and its participation in Michael addition reactions. The compound’s ability to form substituted benzene rings can lead to the synthesis of various organic compounds . Moreover, its reaction with linear conjugated enynones can result in the formation of polyfunctional δ-diketones , which can serve as precursors for the synthesis of heterocyclic compounds .
Action Environment
The action, efficacy, and stability of 3-Phenylbutanenitrile can be influenced by various environmental factors. For instance, its reaction with linear conjugated enynones occurs in the presence of sodium methoxide as a base in methanol at room temperature . Changes in these conditions could potentially affect the outcome of the reaction.
Eigenschaften
IUPAC Name |
3-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOBSSRYFZPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)
![6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2813495.png)


![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide](/img/structure/B2813509.png)

![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)